Ethyl 3-(3-thienyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31735622 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31735622 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].
Step 3: Final purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD31735622 is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD31735622 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others using [specific reagents].
Common Reagents and Conditions
Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].
Reducing Agents: [Examples of reducing agents] under [specific conditions].
Substitution Reagents: [Examples of substitution reagents] under [specific conditions].
Major Products
Wissenschaftliche Forschungsanwendungen
MFCD31735622 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which MFCD31735622 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Binding to [specific receptors or enzymes]: and modulating their activity.
Influencing [specific biochemical pathways]: to produce desired effects.
Altering [specific cellular processes]: to achieve therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD31735622 can be compared with other compounds such as [list of similar compounds]. These compounds share some structural similarities but differ in their specific properties and applications.
Uniqueness
What sets MFCD31735622 apart from similar compounds is its [unique property or feature], which makes it particularly valuable for [specific application].
Conclusion
MFCD31735622 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.
Eigenschaften
Molekularformel |
C11H11NO2S |
---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
ethyl 3-thiophen-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(3-5-12-10)8-4-6-15-7-8/h3-7,12H,2H2,1H3 |
InChI-Schlüssel |
YEJJGSRDRSGSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN1)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.